molecular formula C14H18N2O2 B13828515 tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate

tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate

Cat. No.: B13828515
M. Wt: 246.30 g/mol
InChI Key: PMCZSKSPRUQIOF-GFCCVEGCSA-N
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Description

tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl-protected amine group, a cyano (-CN) substituent, and a phenyl-containing ethyl chain. Its molecular formula is C₁₄H₁₇N₂O₂, with a molecular weight of 245.3 g/mol. The compound’s stereochemistry at the C1 position (R-configuration) distinguishes it from its S-enantiomer, which is commercially available and used in pharmaceutical synthesis .

This compound is typically synthesized via peptide coupling reactions using reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (diisopropylethylamine) in solvents like dichloromethane (DCM), as observed in analogous syntheses of structurally related carbamates . Its cyano group enhances electrophilicity, making it a valuable intermediate in medicinal chemistry for constructing peptidomimetics or enzyme inhibitors.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

PMCZSKSPRUQIOF-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate generally involves two key steps:

  • Introduction of the cyano group on the chiral phenylethyl backbone
  • Formation of the carbamate linkage with a tert-butyl protecting group

The stereochemistry at the 1-position (R-configuration) is preserved or induced during these steps to yield the optically active compound.

Common Preparation Methods

Method No. Description Key Reagents Conditions Yield & Notes
1 Carbamate formation via Boc protection of amine (1R)-1-amino-2-phenylethane derivative, di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine) Room temperature, solvents like dichloromethane or tetrahydrofuran High yield, mild conditions, widely used in lab synthesis
2 Cyanation of protected amine precursors Methanesulfonyl chloride, sodium cyanide Controlled temperature, inert atmosphere Scalable with >90% yield reported for related analogs
3 Multi-step synthesis involving amino acid derivatives Starting from (R)-phenylalanine or derivatives, conversion to nitrile via dehydration or substitution, followed by Boc protection Multi-step, requires purification at each step Used in pharmaceutical research for purity and stereochemical control

Detailed Synthetic Example from Literature

One documented approach synthesizes this compound starting from (R)-phenylalanine methyl ester:

  • Conversion to N-Boc protected amine: React (R)-phenylalanine methyl ester with di-tert-butyl dicarbonate in the presence of a base (triethylamine) in dichloromethane at room temperature to form the N-Boc protected amino ester.

  • Nitrile introduction: The ester is converted to the corresponding nitrile by treatment with reagents such as methanesulfonyl chloride followed by sodium cyanide under controlled conditions.

  • Purification: The product is purified by silica gel chromatography or recrystallization to isolate the pure this compound.

This method ensures stereochemical integrity and high purity of the final product.

Reaction Conditions and Optimization

  • Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used solvents for Boc protection reactions due to their ability to dissolve both reagents and maintain reaction homogeneity.

  • Temperature: Room temperature (20–25°C) is optimal for Boc protection to minimize side reactions; cyanation steps may require lower temperatures and inert atmosphere to control reactivity.

  • Bases: Triethylamine or similar organic bases are employed to neutralize acids formed during Boc protection.

  • Reaction Time: Boc protection typically completes within 3–18 hours; longer reaction times can improve yields.

  • Purification: Silica gel chromatography using hexane/ethyl acetate mixtures is standard for isolating the product.

Comparative Data Table of Preparation Parameters

Parameter Typical Range / Value Impact on Synthesis
Boc₂O equivalents 1.1 – 1.5 equivalents Excess ensures complete protection
Base (e.g., TEA) 1.5 – 2 equivalents Neutralizes acid, drives reaction
Solvent DCM, THF, DMF Affects solubility and rate
Temperature 0–25°C Controls side reactions
Reaction time 3–18 hours Longer times improve yield
Cyanation reagent Methanesulfonyl chloride + NaCN Efficient nitrile introduction
Purification method Silica gel chromatography Ensures product purity

Mechanistic Insights

  • The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the Boc-protected amine.

  • Cyanation involves substitution of a leaving group (e.g., mesylate) by cyanide ion, introducing the nitrile group at the α-position of the phenylethyl moiety.

  • Stereochemical control is maintained by starting from enantiomerically pure precursors and avoiding racemization during reaction steps.

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents & Conditions Outcome
1 Boc Protection (R)-1-amino-2-phenylethane derivative Di-tert-butyl dicarbonate, TEA, DCM, RT tert-butyl carbamate intermediate
2 Cyanation Boc-protected amino ester or alcohol Methanesulfonyl chloride, NaCN, inert atm. Introduction of cyano group
3 Purification Crude reaction mixture Silica gel chromatography Pure this compound

Chemical Reactions Analysis

tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate with structurally related carbamate derivatives, highlighting differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Notes
This compound (Target) C₁₄H₁₇N₂O₂ 245.3 R-configuration, phenyl, cyano HATU/DIPEA-mediated coupling Pharmaceutical intermediate
tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate (S-enantiomer) C₁₄H₁₇N₂O₂ 245.3 S-configuration, phenyl, cyano Similar to target compound Supplier-listed intermediate
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₀H₂₅NO₃ 327.4 Biphenyl, hydroxyl (-OH) TFA-mediated deprotection LCZ696 intermediate
tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate C₁₀H₁₈N₂O₂ 198.3 Shorter alkyl chain (butyl), cyano Unspecified (commercially available) Building block for small-molecule drugs
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate C₁₀H₁₃F₃N₄O₃ 294.2 Oxadiazole ring, trifluoromethyl (-CF₃) Unspecified (specialized heterocycle) Potential agrochemical applications
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate C₉H₁₇NO₃ 187.2 Cyclopropane ring, hydroxymethyl (-CH₂OH) Cyclopropanation reactions Conformationally constrained peptides

Key Findings:

Stereochemical Impact : The R-configuration of the target compound may confer distinct biological activity compared to its S-enantiomer, as seen in chiral drug intermediates like LCZ696 .

Substituent Effects: Cyano Group: Enhances electrophilicity, facilitating nucleophilic additions or cyclizations. Phenyl vs.

Synthetic Flexibility : tert-butyl carbamates are commonly synthesized using coupling agents (e.g., HATU) or acid-mediated deprotection (e.g., TFA in DCM) .

Applications :

  • The target compound and its analogs are intermediates in protease inhibitors or kinase-targeted therapies.
  • Hydroxyl or oxadiazole substituents expand utility in solubility modulation or heterocyclic drug design .

Biological Activity

tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate is a specialized carbamate derivative that has garnered attention for its significant biological activity and applications in organic synthesis. This article delves into the compound's biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a cyano group, and a phenylethyl moiety. Its molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of approximately 232.28 g/mol. The stability of this compound allows it to penetrate cell membranes effectively, making it valuable in medicinal chemistry.

Enzyme Interaction and Mechanism

Research indicates that this compound primarily interacts with amino groups in organic compounds, facilitating the synthesis of protected amino derivatives. This interaction is crucial for the development of chiral α-amino acids, which are essential building blocks in protein synthesis and play vital roles in various biological processes .

The compound's ability to form stable carbamate linkages allows it to modulate biochemical pathways critical for cellular functions. This property is particularly relevant in drug design, where protecting amino groups can lead to more targeted therapeutic agents with reduced side effects.

Case Studies

  • Synthesis of Chiral α-Amino Acids :
    A study demonstrated the use of this compound in synthesizing chiral α-amino acids. The compound was utilized as a protecting group during the synthesis process, allowing for selective modifications at other sites on the molecule. This method significantly enhanced the yield and purity of the desired enantiomers, showcasing its potential in pharmaceutical applications .
  • Drug Development Applications :
    In another case study, researchers explored the compound's role in developing drugs targeting specific enzymes involved in metabolic pathways. By using this compound as an intermediate, they were able to create compounds with improved efficacy against certain diseases, indicating its potential in therapeutic settings .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the Carbamate :
    The reaction between tert-butyl isocyanate and (1R)-1-cyano-2-phenylethanol leads to the formation of the carbamate linkage.
    tert butyl isocyanate+ 1R 1 cyano 2 phenylethanoltert butyl N 1R 1 cyano 2 phenylethyl carbamate\text{tert butyl isocyanate}+\text{ 1R 1 cyano 2 phenylethanol}\rightarrow \text{tert butyl N 1R 1 cyano 2 phenylethyl carbamate}
  • Purification :
    The product is then purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Applications in Organic Synthesis

This compound has diverse applications across various fields:

Application AreaDescription
Organic Synthesis Serves as a versatile intermediate for synthesizing chiral compounds
Material Science Used in developing chiral polymers with unique properties
Medicinal Chemistry Potential applications in drug design targeting specific biochemical pathways

Q & A

(Basic) What are the optimal conditions for synthesizing tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate with high enantiomeric purity?

Answer:
The synthesis involves a two-step process starting from tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate. Key steps include:

Mesylation : React the alcohol intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C for 2 hours to form the mesylate intermediate.

Cyanide substitution : Treat the mesylate with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C for 12 hours.
Optimal enantiomeric purity (>99% ee) is achieved by maintaining anhydrous conditions and using high-purity NaCN. Reaction progress is monitored via TLC (hexane:ethyl acetate 3:1) .

(Basic) What purification and characterization methods are recommended for this compound?

Answer:

  • Purification : Use flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. For enantiomeric separation, chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) is effective.
  • Characterization :
    • NMR : Key signals include δ 1.40 ppm (t-Bu), 4.70–4.90 ppm (CH2CN), and 7.20–7.40 ppm (aromatic protons).
    • Mass spectrometry : ESI-MS (m/z 275.1 [M+H]+).
    • X-ray crystallography : SHELXL software refines crystal structures to confirm stereochemistry .

(Advanced) What mechanistic insights explain the stereochemical outcome during cyanide substitution?

Answer:
The reaction proceeds via an SN2 mechanism. The mesylate leaving group generates a planar transition state, where backside attack by cyanide inverts configuration at the chiral center. Computational studies (DFT) support this mechanism, showing lower activation energy for inversion compared to retention. Experimental evidence includes retention of ee from the starting alcohol to the final product .

(Advanced) How can X-ray crystallography resolve discrepancies in stereochemical assignments?

Answer:
X-ray diffraction using SHELXL refines the crystal structure to unambiguously assign the (R)-configuration. For example:

  • Heavy atom positions (e.g., cyano group orientation) are resolved at 0.8 Å resolution.
  • Anomalous dispersion effects (Cu-Kα radiation) differentiate enantiomers.
    This method is critical when NMR or chiral HPLC data are ambiguous .

(Advanced) How should hygroscopic intermediates be handled to prevent yield loss?

Answer:

  • Moisture-sensitive steps : Conduct mesylation and cyanide substitution under argon using dried solvents (activated molecular sieves).
  • Storage : Keep intermediates in sealed vials with desiccant (silica gel).
  • Safety : Use PPE (nitrile gloves, goggles) due to NaCN toxicity. Waste should be neutralized with FeSO4 before disposal .

(Data Contradiction) How do solvent choices (DMF vs. THF) affect reaction yield and enantioselectivity?

Answer:

  • DMF : Higher polarity stabilizes the transition state, increasing yield (85–90%) but risks racemization at elevated temperatures.
  • THF : Lower polarity reduces yield (60–70%) but preserves ee.
    Contradictions in literature arise from varying reaction scales or catalyst impurities. Validate solvent purity via Karl Fischer titration before use .

(Advanced) What role does the tert-butyl carbamate group play in downstream functionalization?

Answer:
The tert-butyl carbamate (Boc) group:

Protects amines : Stable under basic/neutral conditions but cleaved by TFA or HCl/dioxane.

Enhances solubility : Facilitates purification in hydrophobic media.

Directs reactivity : In Suzuki couplings, the Boc group prevents Pd-catalyzed dehalogenation. Compare with other carbamates (e.g., Cbz) for orthogonal protection strategies .

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